2-Chloro-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)acetamide
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Overview
Description
2-Chloro-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)acetamide: is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the chromen-4-one core structure, along with the chloro and methoxy substituents, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)acetamide typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions using chlorinating and methoxylating agents.
Acetamide Formation: The final step involves the acylation of the chromen-4-one derivative with chloroacetyl chloride in the presence of a base to form the desired acetamide compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction of the chromen-4-one core can yield dihydrochromen derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Dihydrochromen derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Material Science: It can be incorporated into polymer matrices to enhance material properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Fluorescent Probes: Due to its chromen-4-one core, it can be used as a fluorescent probe in biological imaging.
Medicine:
Anticancer Activity: Preliminary studies suggest potential anticancer activity through the inhibition of specific cellular pathways.
Anti-inflammatory: The compound may exhibit anti-inflammatory properties by modulating inflammatory mediators.
Industry:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical agents.
Agrochemicals: The compound may find applications in the development of new agrochemical products.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 2-Chloro-N-(3,4-dimethoxyphenyl)acetamide
- 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide
Comparison:
- Uniqueness: The presence of the chromen-4-one core in 2-Chloro-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)acetamide distinguishes it from other similar compounds, providing unique biological and chemical properties.
- Biological Activity: The chromen-4-one core enhances its potential as a therapeutic agent compared to other acetamide derivatives.
- Chemical Reactivity: The combination of chloro and methoxy substituents along with the chromen-4-one core offers diverse reactivity patterns, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-23-12-8-6-11(7-9-12)16-17(22)13-4-2-3-5-14(13)24-18(16)20-15(21)10-19/h2-9H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJJJMJFVKLEPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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